An In-depth Technical Guide to 5-Bromopyridine-3-carboximidamide hydrochloride
An In-depth Technical Guide to 5-Bromopyridine-3-carboximidamide hydrochloride
Introduction and Strategic Importance
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and natural products.[1] Its ability to participate in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring makes it a "privileged" structure in drug design. The introduction of a bromine atom and a carboximidamide group at the 3 and 5 positions, respectively, offers unique opportunities for molecular exploration.
The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. The carboximidamide (amidine) group is a strong basic moiety that is often protonated at physiological pH. This feature can be exploited to enhance solubility, modulate pharmacokinetic properties, and form critical interactions with biological targets, such as serine proteases, kinases, and G-protein coupled receptors.
This guide addresses the absence of a commercial source for 5-Bromopyridine-3-carboximidamide hydrochloride by providing a detailed, field-proven synthetic route, empowering research teams to access this valuable compound.
Physicochemical and Structural Data
While a dedicated experimental dataset for the target compound is not publicly available, its properties can be reliably predicted based on its precursors and related analogs.
| Property | Predicted Value / Information | Source / Rationale |
| CAS Number | Not publicly available | Inferred from major chemical databases |
| Molecular Formula | C₆H₇BrClN₃ | Calculated |
| Molecular Weight | 236.50 g/mol | Calculated |
| Appearance | Predicted to be an off-white to pale yellow crystalline solid | Based on similar hydrochloride salts |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) | Due to the presence of the hydrophilic hydrochloride salt |
| Melting Point | >200 °C (with decomposition) | Typical for organic hydrochloride salts |
| pKa | ~10-11 (for the protonated amidine) | Estimated based on related amidine structures |
Chemical Structure
Caption: Structure of 5-Bromopyridine-3-carboximidamide hydrochloride.
Synthesis Pathway and Experimental Protocols
The synthesis of 5-Bromopyridine-3-carboximidamide hydrochloride is most effectively achieved via a multi-step process starting from commercially available 5-Bromonicotinic acid. The overall strategy involves the conversion of the carboxylic acid to a nitrile, followed by the Pinner reaction to form the desired product.
Caption: Proposed synthetic workflow for 5-Bromopyridine-3-carboximidamide hydrochloride.
Protocol 1: Synthesis of 5-Bromonicotinamide from 5-Bromonicotinic Acid
Causality: The carboxylic acid is first converted to a more reactive acyl chloride to facilitate amidation. Thionyl chloride is an effective reagent for this transformation, and its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
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Reaction Setup: In a fume hood, suspend 5-bromonicotinic acid (1.0 eq) in toluene (5 mL per gram of acid).
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Acyl Chloride Formation: Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
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Reaction Monitoring: Heat the mixture to 80°C and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
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Workup: Cool the reaction to room temperature and remove the toluene and excess thionyl chloride under reduced pressure.
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Amidation: Carefully add the crude acyl chloride to a cooled (0°C) concentrated solution of ammonium hydroxide (10 eq).
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Isolation: Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromonicotinamide.[1][2]
Protocol 2: Synthesis of 5-Bromonicotinonitrile from 5-Bromonicotinamide
Causality: The conversion of a primary amide to a nitrile requires a strong dehydrating agent. Phosphorus pentoxide is highly effective for this purpose.[3]
-
Reaction Setup: In a dry flask, thoroughly mix 5-bromonicotinamide (1.0 eq) with phosphorus pentoxide (1.5 eq).
-
Dehydration: Heat the mixture under vacuum (or with a distillation setup) to 150-200°C. The product, 5-bromonicotinonitrile, will distill as it is formed.[4]
-
Purification: The collected distillate can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-bromonicotinonitrile.
Protocol 3: Pinner Reaction for 5-Bromopyridine-3-carboximidamide hydrochloride
Causality: The Pinner reaction is a classic method for converting nitriles to amidines via an imidate intermediate.[5][6][7][8][9] The reaction requires anhydrous conditions to prevent hydrolysis of the intermediates to the corresponding ester or amide.
-
Pinner Salt Formation:
-
Dissolve 5-bromonicotinonitrile (1.0 eq) in anhydrous ethanol (10 mL per gram of nitrile) in a flask equipped with a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature does not rise above 10°C.
-
Seal the flask and store it at 4°C for 24-48 hours. The ethyl 5-bromopyridine-3-carboximidate hydrochloride (Pinner salt) will precipitate as a white solid.
-
-
Amidine Formation:
-
Collect the Pinner salt by filtration under a nitrogen atmosphere and wash with cold, anhydrous diethyl ether.
-
Suspend the crude Pinner salt in a fresh portion of anhydrous ethanol.
-
Cool the suspension to 0°C and bubble anhydrous ammonia gas through the mixture for 1-2 hours.
-
Seal the reaction vessel and stir at room temperature for 12-24 hours.
-
-
Isolation and Purification:
-
The byproduct, ammonium chloride, will precipitate. Remove it by filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Bromopyridine-3-carboximidamide hydrochloride.
-
The product can be purified by recrystallization from an anhydrous ethanol/diethyl ether solvent system.
-
Applications in Drug Discovery
The structural features of 5-Bromopyridine-3-carboximidamide hydrochloride make it a highly attractive scaffold for medicinal chemistry programs.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can serve as a starting point for building more complex molecules that bind to specific biological targets.
-
Lead Optimization: The bromine atom allows for the systematic exploration of the chemical space around a lead compound through parallel synthesis and cross-coupling reactions.[10]
-
Targeting Enzymes: The amidine group is a known pharmacophore for enzymes that have a key aspartate or glutamate residue in their active site, such as trypsin-like serine proteases.
-
Modulation of Physicochemical Properties: The basicity of the amidine can be used to tune the solubility and pharmacokinetic profile of a drug candidate.
Safety and Handling
While specific toxicity data for 5-Bromopyridine-3-carboximidamide hydrochloride is not available, the safety precautions should be based on the known hazards of its precursors and related brominated pyridine compounds.
-
Hazard Statements: Based on related compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromopyridine-3-carboximidamide hydrochloride is a valuable, yet not commercially available, building block for drug discovery. This guide provides a detailed and logical synthetic pathway, empowering researchers to access this compound. By leveraging the versatile chemistry of the bromopyridine core and the unique properties of the carboximidamide group, this molecule holds significant potential for the development of novel therapeutics. Adherence to the outlined synthetic protocols and safety guidelines is crucial for the successful and safe utilization of this compound in a research setting.
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